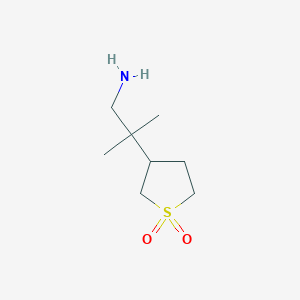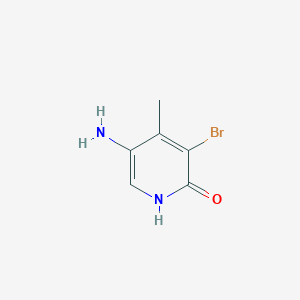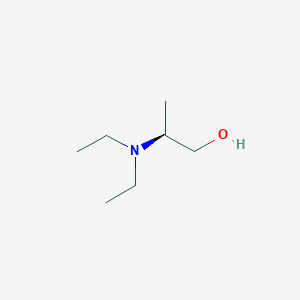
2-(Dimethylphosphoryl)-6-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylphosphoryl)-6-fluoropyridine is an organophosphorus compound that features a pyridine ring substituted with a dimethylphosphoryl group at the 2-position and a fluorine atom at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylphosphoryl)-6-fluoropyridine typically involves the reaction of 6-fluoropyridine with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
6-Fluoropyridine+Dimethylphosphoryl chlorideBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents to facilitate the reaction and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylphosphoryl)-6-fluoropyridine can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be further oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphoryl group would yield phosphine oxides, while substitution of the fluorine atom could result in various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylphosphoryl)-6-fluoropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Dimethylphosphoryl)-6-fluoropyridine involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can also influence the compound’s binding affinity and specificity through electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylphosphoryl)pyridine: Lacks the fluorine atom, which may result in different reactivity and binding properties.
6-Fluoropyridine: Lacks the dimethylphosphoryl group, affecting its chemical behavior and applications.
2-(Dimethylphosphoryl)-4-fluoropyridine:
Uniqueness
2-(Dimethylphosphoryl)-6-fluoropyridine is unique due to the combined presence of the dimethylphosphoryl group and the fluorine atom, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biochemical and industrial applications, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C7H9FNOP |
|---|---|
Molekulargewicht |
173.12 g/mol |
IUPAC-Name |
2-dimethylphosphoryl-6-fluoropyridine |
InChI |
InChI=1S/C7H9FNOP/c1-11(2,10)7-5-3-4-6(8)9-7/h3-5H,1-2H3 |
InChI-Schlüssel |
JGJGNUZXJRTESE-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)C1=CC=CC(=N1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one](/img/structure/B13634142.png)


![2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13634163.png)

![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B13634174.png)


![rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride](/img/structure/B13634194.png)





